molecular formula C18H18Cl2N2O2 B2676093 2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE CAS No. 1421494-69-0

2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE

Cat. No.: B2676093
CAS No.: 1421494-69-0
M. Wt: 365.25
InChI Key: HSCHCRRYIXEBJJ-UHFFFAOYSA-N
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Description

2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of morpholine carboxamides This compound is characterized by the presence of a morpholine ring, a carboxamide group, and two aromatic rings substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the morpholine ring with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution of Aromatic Rings: The aromatic rings are substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or a chlorinating agent like sulfuryl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like chlorine gas, nitric acid, or sulfuric acid.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic derivatives.

    Reduction: Amines or alcohols derived from the carboxamide group.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DICHLOROPHENYL)-N-(2-METHYLPHENYL)MORPHOLINE-4-CARBOXAMIDE: is similar to other morpholine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the presence of the morpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(2-methylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12-4-2-3-5-16(12)21-18(23)22-6-7-24-17(11-22)13-8-14(19)10-15(20)9-13/h2-5,8-10,17H,6-7,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCHCRRYIXEBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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